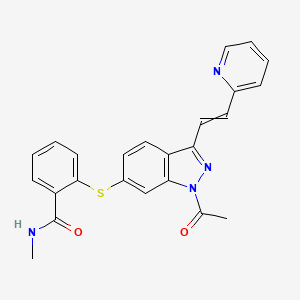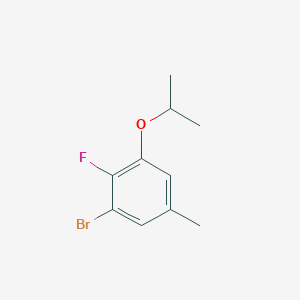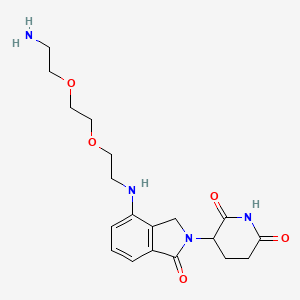
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the isoxazole ring, along with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-chlorobenzonitrile with isopropylmagnesium bromide to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid
- 3-(2-Chlorophenyl)-5-propylisoxazole-4-carboxylic acid
Uniqueness
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C13H12ClNO3 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)12-10(13(16)17)11(15-18-12)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
OQGMJHXZBOMJNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)


![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)

![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
